Cas no 2679943-17-8 (benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate)

Benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate is a chiral morpholine derivative with a benzyl carboxylate functional group. Its stereospecific (R)-configuration and phenolic hydroxyl group contribute to its potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise chirality. The compound's structural features, including the morpholine ring and aromatic hydroxyl moiety, may enhance solubility and binding affinity in drug design. Its stability under standard conditions makes it suitable for further functionalization or coupling reactions. This compound is primarily of interest in medicinal chemistry research for developing targeted therapeutics, where its defined stereochemistry and modular structure offer advantages in optimizing pharmacokinetic and pharmacodynamic properties.
benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate structure
2679943-17-8 structure
商品名:benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate
CAS番号:2679943-17-8
MF:C19H21NO4
メガワット:327.374345541
CID:5619575
PubChem ID:165930958

benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2679943-17-8
    • EN300-28295032
    • benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
    • benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate
    • インチ: 1S/C19H21NO4/c21-18-8-6-15(7-9-18)12-17-14-23-11-10-20(17)19(22)24-13-16-4-2-1-3-5-16/h1-9,17,21H,10-14H2/t17-/m1/s1
    • InChIKey: XOXNPYJWBBREQX-QGZVFWFLSA-N
    • ほほえんだ: O1CCN(C(=O)OCC2C=CC=CC=2)[C@@H](C1)CC1C=CC(=CC=1)O

計算された属性

  • せいみつぶんしりょう: 327.14705815g/mol
  • どういたいしつりょう: 327.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 59Ų

benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28295032-0.25g
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
2679943-17-8 95.0%
0.25g
$2687.0 2025-03-19
Enamine
EN300-28295032-0.05g
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
2679943-17-8 95.0%
0.05g
$2454.0 2025-03-19
Enamine
EN300-28295032-2.5g
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
2679943-17-8 95.0%
2.5g
$5724.0 2025-03-19
Enamine
EN300-28295032-0.1g
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
2679943-17-8 95.0%
0.1g
$2571.0 2025-03-19
Enamine
EN300-28295032-10.0g
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
2679943-17-8 95.0%
10.0g
$12560.0 2025-03-19
Enamine
EN300-28295032-5g
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
2679943-17-8
5g
$8470.0 2023-09-07
Enamine
EN300-28295032-10g
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
2679943-17-8
10g
$12560.0 2023-09-07
Enamine
EN300-28295032-1g
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
2679943-17-8
1g
$2921.0 2023-09-07
Enamine
EN300-28295032-1.0g
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
2679943-17-8 95.0%
1.0g
$2921.0 2025-03-19
Enamine
EN300-28295032-5.0g
benzyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
2679943-17-8 95.0%
5.0g
$8470.0 2025-03-19

benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate 関連文献

benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylateに関する追加情報

Exploring Benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate (CAS No. 2679943-17-8): A Comprehensive Overview

In the realm of pharmaceutical and organic chemistry, benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate (CAS No. 2679943-17-8) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its morpholine core and hydroxyphenyl moiety, is a subject of interest for researchers exploring novel drug candidates and bioactive molecules. Its chiral center at the 3R position further enhances its relevance in stereoselective synthesis, a hot topic in modern medicinal chemistry.

The growing demand for enantiomerically pure compounds in drug development has placed benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate under the spotlight. Researchers are particularly intrigued by its potential role in targeting G-protein-coupled receptors (GPCRs), a class of proteins that dominate current drug discovery efforts. With the rise of personalized medicine and precision therapeutics, the compound's ability to interact with specific biological pathways makes it a promising candidate for further investigation.

From a synthetic perspective, the benzyl carboxylate group in 2679943-17-8 offers versatile reactivity, enabling its use as a key intermediate in multi-step syntheses. This aligns with the industry's shift toward green chemistry and atom-economical processes, as the compound can facilitate efficient transformations with minimal waste. Its hydrogen-bonding capacity, attributed to the hydroxyphenyl unit, also contributes to its solubility profile—a critical factor in drug formulation and bioavailability enhancement.

Recent trends in AI-driven drug discovery have further amplified interest in compounds like benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate. Computational models often highlight such structures for their balanced lipophilicity and molecular weight, which are essential for crossing the blood-brain barrier (BBB)—a frequent search term among neuroscientists and pharmacologists. This positions the compound as a potential player in central nervous system (CNS) drug development, a field experiencing rapid growth due to increasing neurological disorder prevalence.

Quality control and analytical method development for CAS 2679943-17-8 are also areas of active research. Advanced techniques like HPLC-MS and chiral chromatography are employed to ensure the compound's purity, reflecting the pharmaceutical industry's emphasis on regulatory compliance. These aspects resonate with professionals searching for GMP-grade intermediates or QC protocols for complex molecules.

In conclusion, benzyl (3R)-3-(4-hydroxyphenyl)methylmorpholine-4-carboxylate represents a fascinating intersection of structural complexity and therapeutic potential. As the scientific community continues to explore its properties, this compound may unlock new possibilities in targeted therapy and molecular design, addressing some of the most pressing challenges in modern healthcare.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://www.cfsilicones.com/
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd